P7C3-OMe
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Overview
Description
Preparation Methods
The synthesis of P7C3-OMe involves several steps:
Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: This is achieved by adding powdered potassium hydroxide to a solution of 3,6-dibromocarbazole in dimethylformamide at ambient temperature. Epibromohydrin is then added, and the reaction is stirred overnight.
Formation of this compound: The intermediate product is reacted with m-anisidine in the presence of bismuth(III) chloride in cyclohexane at reflux temperature.
Chemical Reactions Analysis
P7C3-OMe undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bromine atoms, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
P7C3-OMe has a wide range of scientific research applications:
Neuroprotection: It has been shown to protect neurons from apoptosis, making it a potential treatment for neurodegenerative diseases.
Neurogenesis: The compound promotes the formation of new neurons, which is beneficial for conditions like Alzheimer’s disease.
Cancer Research: This compound has been found to regulate aerobic glycolysis in glioma cells by targeting phosphoglycerate kinase 1, inhibiting the malignant growth of glioma.
Traumatic Brain Injury: It has been applied in the treatment of traumatic brain injury, showing efficacy in mitigating disease progression and reversing chronic neurodegeneration.
Mechanism of Action
The mechanism of action of P7C3-OMe involves the activation of nicotinamide phosphoribosyltransferase, the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide. By activating this enzyme, this compound increases intracellular levels of nicotinamide adenine dinucleotide, which is crucial for cellular energy metabolism and neuroprotection .
Comparison with Similar Compounds
P7C3-OMe is part of a series of compounds with neuroprotective properties. Similar compounds include:
P7C3: The parent compound with similar neuroprotective effects.
P7C3-A20: A more potent fluorinated analogue of P7C3.
P7C3-S243: Another derivative with enhanced pharmacological functions.
This compound is unique due to its methoxy substitution, which enhances its neuroprotective and proneurogenic activities compared to its analogues .
Biological Activity
P7C3-OMe is a member of the P7C3 class of aminopropyl carbazole compounds, recognized for its neuroprotective and pro-neurogenic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
This compound is an enantiomer of P7C3, which has been shown to enhance neurogenesis and protect neurons from apoptosis. The compound is orally bioavailable and crosses the blood-brain barrier, making it a promising candidate for treating neurodegenerative diseases. Studies indicate that it acts primarily through the activation of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD synthesis, thereby promoting neuronal survival under stress conditions.
This compound functions by increasing NAD levels through NAMPT-mediated salvage pathways. This mechanism is particularly significant in contexts where cellular NAD levels are depleted, such as during doxorubicin treatment, which induces toxicity in neuronal cells. The compound's ability to enhance NAMPT activity correlates with its protective effects against various neurotoxic agents.
Key Findings on Mechanism
- Neuroprotection : this compound protects newborn neurons from apoptosis in vivo, as demonstrated in rodent models .
- NAD Restoration : It restores intracellular NAD levels in cells subjected to doxorubicin-induced toxicity .
- Enantiomer Activity : The R-enantiomer of this compound exhibits significantly greater neurogenic activity compared to the S-enantiomer .
In Vivo Studies
Research has confirmed that this compound enhances neurogenesis in various models of neurodegeneration:
In Vitro Studies
This compound has been tested against various toxic agents to evaluate its protective capabilities:
Case Studies
- Neurodegenerative Diseases : In rodent models of Alzheimer's and ALS, administration of this compound resulted in improved cognitive function and neuronal survival.
- Bone Health : A study demonstrated that this compound mitigated radiation-induced bone loss by regulating osteoclast differentiation, showcasing its dual role in neuroprotection and bone remodeling .
Properties
Molecular Formula |
C22H20Br2N2O2 |
---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |
InChI |
InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |
InChI Key |
LEICNUMXFWNCSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
solubility |
not available |
Origin of Product |
United States |
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